High Lipophilicity Differentiates 1164474-54-7 from a Closest Non-Styryl Analog
The target compound exhibits a significantly higher predicted lipophilicity (XLogP3-AA = 4.1) compared to its closest purchasable non-styryl analog, 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole (XLogP3-AA = 3.5). This difference stems from the replacement of the styryl group in the target with a phenyl ring in the analog, which reduces the hydrophobic surface area and alters the conjugated system [1]. No other in-class comparator with published quantitative data was identified to benchmark this property.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-47-1), XLogP3-AA = 3.5 |
| Quantified Difference | Target compound is 0.6 log units more lipophilic, representing a ~4-fold increase in the partition coefficient. |
| Conditions | Computed using the XLogP3 algorithm (PubChem release 2025.09.15). No experimental log P data is available for either compound. |
Why This Matters
This quantifiable lipophilicity difference can significantly influence membrane permeability, solubility, and non-specific binding, making the target compound a chemically distinct tool for probing biological systems or optimizing material solubility compared to its simpler analog.
- [1] PubChem. (2026). Compound Summary for CID 5770472, 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and CID 262682, 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
